molecular formula C24H23N3O4 B2508100 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872857-09-5

1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2508100
CAS No.: 872857-09-5
M. Wt: 417.465
InChI Key: CIARFWNRYRETOG-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
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Biological Activity

The compound 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione (CAS Number: 878058-74-3) is a synthetic derivative of indole, a core structure in numerous biologically active compounds. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H23N3O4C_{24}H_{23}N_{3}O_{4}, with a molecular weight of approximately 417.465 g/mol. The structure features an indole moiety linked to a morpholino group, which may influence its biological interactions and solubility properties.

Biological Activity Overview

Indoles and their derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has been evaluated for its activity against various biological targets.

1. Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung)5.0Apoptosis
Compound BMCF7 (Breast)3.5Cell Cycle Arrest
Target CompoundVariousTBDTBD

2. Anti-inflammatory Activity

Indole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Case Study: COX Inhibition
In a study assessing several indole-based compounds, one derivative exhibited strong COX-2 inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential for therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial potential of indole derivatives has been documented against various pathogens. For example, certain derivatives have shown activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), indicating their usefulness in combating resistant bacterial strains.

The biological activities of indole derivatives can be attributed to several mechanisms:

  • Receptor Modulation : Many indole compounds interact with various receptors (e.g., serotonin receptors), influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : Indoles can inhibit enzymes such as COX, affecting inflammatory pathways.
  • DNA Interaction : Some studies suggest that indoles may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Research Findings

A recent publication highlighted the synthesis and evaluation of several new indole derivatives, including the target compound. The findings indicate that these compounds possess varying degrees of anticancer and anti-inflammatory activity, with some showing significant cytotoxic effects on cancer cell lines while sparing normal cells.

Table 2: Summary of Biological Evaluations

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against A549 cells
Anti-inflammatory PotentialEffective COX-2 inhibition
Antimicrobial EfficacyActive against MRSA

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-22(25-11-13-31-14-12-25)16-26-15-19(18-6-2-4-8-21(18)26)23(29)24(30)27-10-9-17-5-1-3-7-20(17)27/h1-8,15H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIARFWNRYRETOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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